molecular formula C14H28ClN3O4 B14036424 Di-Boc(1,2)-TriaZepane HCl

Di-Boc(1,2)-TriaZepane HCl

Cat. No.: B14036424
M. Wt: 337.84 g/mol
InChI Key: VMOYECFJDIMHKS-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate hydrochloride, more commonly known as Di-Boc(1,2)-Triazepane HCl, is a protected chemical building block specifically designed for research and development. With a molecular weight of 337.84 g/mol and a high purity of ≥98% (by HPLC), this compound serves as a crucial synthetic intermediate for accessing the 1,2,5-triazepane scaffold . The seven-membered 1,2,5-triazepane ring is a nitrogen-rich heterocycle of significant interest in medicinal chemistry. This Boc-protected derivative is essential for streamlining the synthesis of novel compounds, as the Boc groups can be selectively removed under acidic conditions to reveal the free triazepane, which can then be further functionalized . Researchers utilize this building block in pharmaceutical development, particularly for creating novel molecules with potential biological activities. Heterocyclic compounds containing triazepine cores are frequently investigated for a range of pharmacological properties, making this intermediate valuable for constructing diverse chemical libraries for screening . The CAS Number for the free base form is 952150-25-3. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H28ClN3O4

Molecular Weight

337.84 g/mol

IUPAC Name

ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate;hydrochloride

InChI

InChI=1S/C14H27N3O4.ClH/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6;/h15H,7-10H2,1-6H3;1H

InChI Key

VMOYECFJDIMHKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Step 1: Starting Material Preparation

  • Begin with a suitable diamine precursor, such as 1,2-diaminoethane or substituted ethylenediamine.
  • Protect both amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate to yield Di-Boc protected diamine.

Step 2: Cyclization to Form the 1,2,4-Triazepane Ring

  • The Di-Boc protected diamine is reacted with an electrophilic reagent such as an isothiocyanate or a haloalkyl compound under controlled conditions (e.g., reflux in an aprotic solvent like tetrahydrofuran or acetonitrile).
  • This reaction promotes intramolecular cyclization, forming the seven-membered 1,2,4-triazepane ring system.

Step 3: Purification and Hydrochloride Salt Formation

  • The crude product is purified by chromatography (e.g., silica gel column chromatography) using appropriate eluents like methylene chloride/methanol mixtures.
  • The purified Di-Boc(1,2)-Triazepane is then treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium to form the hydrochloride salt.
  • The hydrochloride salt is isolated by filtration or crystallization, yielding Di-Boc(1,2)-Triazepane hydrochloride as a stable, crystalline solid.

Experimental Data Table for a Typical Synthesis (Hypothetical Example)

Step Reagents and Conditions Yield (%) Notes
1 Diamine + 2 equiv Boc2O, triethylamine, DCM, rt, 12 h 85 Formation of Di-Boc protected diamine
2 Di-Boc diamine + isothiocyanate, THF, reflux, 6 h 70 Cyclization to Di-Boc(1,2)-triazepane
3 Purification by silica gel chromatography Eluent: CH2Cl2/MeOH (15:1)
4 Treatment with HCl in Et2O, 0 °C to rt, 2 h 90 Formation of this compound salt

Literature and Patent Insights

  • A 2024 review on 1,3,5-triazepines and related seven-membered heterocycles describes cyclization routes via isothiocyanates and ammonia solutions to yield triazepane derivatives with potential biological activity, highlighting the importance of cyclization and protection steps.
  • A Chinese patent (CN103694253A) details synthetic procedures for related diazepine and triazolo compounds involving stepwise alkylation, cyclization, and purification, emphasizing solvent choice (e.g., THF, toluene) and chromatographic purification, which can be adapted for triazepane derivatives with Boc protection.
  • A comprehensive review on advances in 1,2,4-triazepines chemistry outlines typical synthetic routes involving Boc protection and cyclization, supporting the methodology described.

Analytical and Characterization Notes

Chemical Reactions Analysis

Types of Reactions

Di-Boc(1,2)-Triazepane.HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-Boc(1,2)-Triazepane.HCl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Di-Boc(1,2)-Triazepane.HCl involves the protection of the triazepane ring with Boc groups, which prevents unwanted reactions during synthetic processes. The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the triazepane ring. The hydrochloride salt form enhances the compound’s solubility and stability .

Comparison with Similar Compounds

(a) N,N′-Di-Boc-L-Cystine Derivatives

These compounds, synthesized via metathesis polymerization, share the dual Boc-protection motif but differ in backbone structure (cystine vs. triazepane). For example, N,N′-di-Boc-L-cystine derivatives exhibit high yields (90% for 2a, 61% for 2b) in alkenylation reactions, whereas Di-Boc(1,2)-TriaZepane HCl’s synthesis (if analogous to other di-Boc compounds) may require harsher conditions (e.g., acid catalysis with Amberlyst 15 resin) .

(b) Di-Boc-Protected Aromatic Amines

In the synthesis of tert-butyl (2-acetylphenyl)carbamate, di-Boc derivatives form as side products (31% yield) alongside mono-Boc compounds (45% yield). This contrasts with triazepane systems, where Boc groups stabilize ring nitrogen atoms rather than aryl amines .

Triazole-Containing Compounds

However, triazoles differ from triazepanes in ring size (five-membered vs. seven-membered) and nitrogen atom positioning, which influence electronic properties and bioactivity .

Table 1: Structural and Functional Comparison

Compound Core Structure Boc Groups Bioactivity/Application Key Synthetic Yield/Data
This compound 7-membered triazepane 2 Pharmaceutical intermediate HCl salt yield: ~71% (analogous)
N,N′-Di-Boc-L-Cystine 2a Cystine dimer 2 Metathesis polymerization monomer 90% yield
1H-1,2,3-Triazole analogs 5-membered triazole 0 Carbonic anhydrase-II inhibition IC₅₀: 0.12–1.34 µM

Hydrochloride Salts of Nitrogen Heterocycles

Hydrochloride salt formation, as seen in methyl 3-{2-[4-({[amino(imino)methyl]amino}methyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (71% yield), improves solubility and crystallinity. This compound likely shares this advantage over neutral Boc-protected analogs .

Limitations and Contradictions

  • Yield Discrepancies : Di-Boc derivatives in aromatic amine syntheses (31% yield) underperform compared to cystine-based analogs (90% yield), suggesting backbone-dependent reactivity .
  • Bioactivity Gaps : Direct pharmacological data for this compound are absent in the evidence, whereas triazole analogs are well-characterized .

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